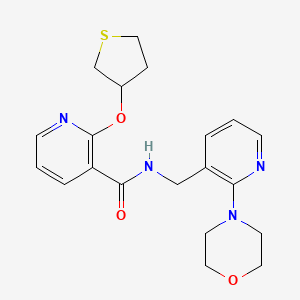

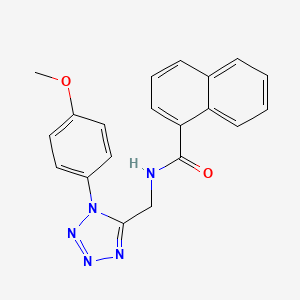

![molecular formula C14H13ClN2OS B2851879 5-chloro-N-[(6-cyclopropylpyridin-3-yl)methyl]thiophene-2-carboxamide CAS No. 2097933-25-8](/img/structure/B2851879.png)

5-chloro-N-[(6-cyclopropylpyridin-3-yl)methyl]thiophene-2-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

5-chloro-N-[(6-cyclopropylpyridin-3-yl)methyl]thiophene-2-carboxamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as GSK2330672 and is a potent inhibitor of the protein kinase R (PKR)-like endoplasmic reticulum kinase (PERK).

科学的研究の応用

Kinase Inhibition for Cancer Therapy

This compound is structurally similar to pexidartinib , a known kinase inhibitor used in cancer therapy. It targets receptor tyrosine kinases like CSF-1R, c-Kit, and Flt-3, which are implicated in various cancers. By inhibiting these kinases, the compound could potentially be used to treat tenosynovial giant cell tumors and other malignancies .

Suzuki–Miyaura Cross-Coupling Reactions

The compound could serve as a boron reagent in Suzuki–Miyaura cross-coupling reactions. This reaction is a cornerstone in organic chemistry for forming carbon-carbon bonds, which are essential in pharmaceuticals, agrochemicals, and organic materials synthesis .

Protodeboronation Studies

In the field of organic synthesis, studying the protodeboronation of boronic esters is crucial. This compound, due to its boron-containing structure, could be used to investigate the mechanisms and optimize conditions for protodeboronation, which is a key step in many synthetic pathways .

Development of New Pharmaceuticals

Given its structural similarity to pexidartinib, this compound could be a precursor or an intermediate in the synthesis of new pharmaceuticals. Its role in the development of kinase inhibitors could be particularly valuable in creating new treatments for diseases where kinase activity is dysregulated .

Crystallography and Solid-State Chemistry

The compound’s ability to form crystals suitable for X-ray structure determination makes it valuable in crystallography. Understanding its crystal structure and intermolecular interactions can provide insights into the design of more stable and effective pharmaceuticals .

Physicochemical Property Analysis

The compound’s diverse intermolecular interactions, such as hydrogen bonding, make it an excellent candidate for studying physicochemical properties. These studies can inform the compound’s solubility, stability, and formulation strategies for drug development .

作用機序

Target of Action

The primary target of 5-chloro-N-[(6-cyclopropylpyridin-3-yl)methyl]thiophene-2-carboxamide is the coagulation enzyme Factor Xa (FXa) . FXa is a particularly promising target for antithrombotic therapy .

Mode of Action

The compound interacts with the S1 subsite of FXa . This interaction allows for the combination of good oral bioavailability and high potency . The X-ray crystal structure of the compound in complex with human FXa has clarified the binding mode and the stringent requirements for high affinity .

Biochemical Pathways

The compound inhibits FXa, which leads to antithrombotic effects by decreasing the amplified generation of thrombin . This diminishes thrombin-mediated activation of both coagulation and platelets, without affecting existing thrombin levels .

Pharmacokinetics

The compound has good oral bioavailability This means it can be absorbed effectively in the gastrointestinal tract and reach systemic circulation

Result of Action

The result of the compound’s action is a decrease in thrombin generation, leading to diminished activation of coagulation and platelets . This results in antithrombotic effects .

特性

IUPAC Name |

5-chloro-N-[(6-cyclopropylpyridin-3-yl)methyl]thiophene-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13ClN2OS/c15-13-6-5-12(19-13)14(18)17-8-9-1-4-11(16-7-9)10-2-3-10/h1,4-7,10H,2-3,8H2,(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JRDIRGLEBHGQCI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=NC=C(C=C2)CNC(=O)C3=CC=C(S3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13ClN2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

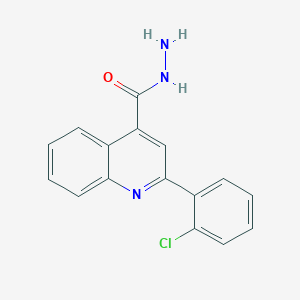

![(Z)-ethyl 2-(4-fluoro-2-((isoxazole-5-carbonyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2851796.png)

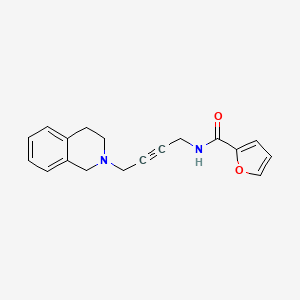

![Ethyl 4-[1-(4-iodo-2-methylphenyl)-2,5-dioxopyrrolidin-3-yl]piperazine-1-carboxylate](/img/structure/B2851798.png)

![3-isobutyl-2-thioxo-2,3-dihydropyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4(1H)-one](/img/structure/B2851800.png)

![[4-[(E)-2-cyano-3-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-3-oxoprop-1-enyl]-2-methoxyphenyl] 4-fluorobenzoate](/img/structure/B2851801.png)

![2-(2-Fluorobenzamido)-5-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2851803.png)

![3-ethyl-7-((naphthalen-1-ylmethyl)thio)-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B2851805.png)

![(4-(pyridazin-3-yloxy)piperidin-1-yl)(4,5,6,7-tetrahydro-1H-benzo[d]imidazol-5-yl)methanone](/img/structure/B2851809.png)